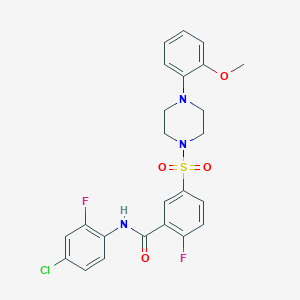

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22ClF2N3O4S and its molecular weight is 521.96. The purity is usually 95%.

BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Benzamide derivatives, particularly those involving piperazine moieties, have been extensively studied for their pharmacological properties. For instance, derivatives have been synthesized and evaluated for effects on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise as novel prokinetics with reduced side effects due to minimized binding affinity to 5-HT3 and dopamine D2 receptors, indicating potential for comprehensive gastrointestinal tract treatment (Sonda et al., 2004).

Potential Antipsychotic Applications

2-Phenylpyrroles, as conformationally restricted benzamide analogues, have maintained dopamine antagonistic activity, suggesting potential as antipsychotics. The modifications leading to increased activity due to higher affinity for D-2 receptors and enhanced oral absorption present a new class of sodium-independent dopamine D-2 antagonists, which could be particularly useful as potential antipsychotics with a low propensity to induce acute extrapyramidal side effects (van Wijngaarden et al., 1987).

Neuroimaging and Receptor Binding Studies

Benzamide derivatives have also been explored for their utility in neuroimaging, specifically in positron emission tomography (PET) studies for the quantification of receptor densities in conditions like Alzheimer's disease. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used for the quantification of 5-HT(1A) receptor densities, demonstrating decreased receptor densities in Alzheimer's patients. Such compounds offer valuable insights into the pathophysiology of neurodegenerative diseases and the potential for monitoring therapeutic interventions (Kepe et al., 2006).

Wirkmechanismus

Target of Action

The primary target of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is histone deacetylases, in particular HDAC8 . Histone deacetylases are enzymes that regulate epigenetics by removal of acetyl groups from the lysine residues of proteins, including histones .

Mode of Action

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide: acts as an inhibitor of histone deacetylases, specifically HDAC8 . By inhibiting HDAC8, the compound prevents the removal of acetyl groups from the lysine residues of proteins, thereby affecting the regulation of gene expression .

Biochemical Pathways

The inhibition of histone deacetylases by N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide affects various biochemical pathways. These pathways are associated with different disease states, including cancer, neurodegeneration, inflammation, and autoimmune, infectious, metabolic, hematologic, and cardiovascular dysfunctions .

Result of Action

The molecular and cellular effects of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide ’s action involve the restoration of responsiveness to immunotherapy, in particular immune checkpoint inhibitors or anti-cancer vaccines, or to anti-angiogenesis treatment .

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF2N3O4S/c1-34-23-5-3-2-4-22(23)29-10-12-30(13-11-29)35(32,33)17-7-8-19(26)18(15-17)24(31)28-21-9-6-16(25)14-20(21)27/h2-9,14-15H,10-13H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXXUPPFBDYYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)